DNA crosslinker 2 dihydrochloride

DNA minor groove binder thermal denaturation assay binding affinity

DNA crosslinker 2 dihydrochloride is a synthetic DNA minor groove binder belonging to a series of structurally related bis-guanidine compounds, characterized by a moderate DNA binding affinity (ΔTm = 1.2°C). It demonstrates inhibitory activity against a panel of human cancer cell lines, including NCI-H460 (non-small cell lung cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer).

Molecular Formula C15H22Cl2N8O
Molecular Weight 401.3 g/mol
Cat. No. B12411723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA crosslinker 2 dihydrochloride
Molecular FormulaC15H22Cl2N8O
Molecular Weight401.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN=C(N)N)CN2C(=O)C=C(C=N2)CN=C(N)N.Cl.Cl
InChIInChI=1S/C15H20N8O.2ClH/c16-14(17)20-6-10-1-3-11(4-2-10)9-23-13(24)5-12(8-22-23)7-21-15(18)19;;/h1-5,8H,6-7,9H2,(H4,16,17,20)(H4,18,19,21);2*1H
InChIKeyDDIXHELKSZMZBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNA Crosslinker 2 Dihydrochloride: A Moderate-Affinity DNA Minor Groove Binder for Targeted Anticancer Research Procurement


DNA crosslinker 2 dihydrochloride is a synthetic DNA minor groove binder belonging to a series of structurally related bis-guanidine compounds, characterized by a moderate DNA binding affinity (ΔTm = 1.2°C) . It demonstrates inhibitory activity against a panel of human cancer cell lines, including NCI-H460 (non-small cell lung cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer) . The compound is supplied as a dihydrochloride salt (CAS 2761734-25-0) with a molecular weight of 401.29 g/mol, typically at ≥98% purity, and is formulated for research use in anticancer drug discovery and DNA damage pathway investigations [1].

Why DNA Crosslinker 2 Dihydrochloride Cannot Be Substituted with In-Class Analogs Without Compromising Experimental Reproducibility


The DNA crosslinker series (1, 2, 3, and 4) are not interchangeable in research applications despite their shared bis-guanidine scaffold. Substitution of DNA crosslinker 2 with a higher-affinity analog (e.g., crosslinker 3, ΔTm = 1.4°C) or a lower-affinity analog (e.g., crosslinker 1, ΔTm = 1.1°C) will alter the degree of DNA minor groove stabilization [1]. More critically, these analogs exhibit divergent potency profiles across cancer cell lines. For instance, DNA crosslinker 4 demonstrates an IC50 of 21 μM in A2780 cells, whereas DNA crosslinker 2, at the same 100 μM concentration, achieves only 33% inhibition of A2780 cells after 96 hours [2]. This cell line-specific response, likely driven by differential cellular uptake, DNA repair capacity, or off-target effects, means that substituting one analog for another without re-optimizing experimental parameters (concentration, exposure time, and cellular model) will yield non-reproducible and potentially misleading results in downstream assays.

DNA Crosslinker 2 Dihydrochloride Quantitative Evidence Guide: ΔTm, Cell Line Inhibition, and Comparator Analysis


DNA Crosslinker 2 vs. Crosslinker 1: Quantitative Comparison of DNA Minor Groove Binding Affinity by Thermal Denaturation (ΔTm)

DNA crosslinker 2 dihydrochloride exhibits a DNA minor groove binding affinity (ΔTm) of 1.2°C, as determined by thermal denaturation assays . In direct comparison, its closest analog, DNA crosslinker 1 dihydrochloride (Compound 4), demonstrates a lower binding affinity of ΔTm = 1.1°C under identical assay conditions . This quantitative difference, though modest, is a direct consequence of a structural modification within the bis-guanidine series and represents a distinct and reproducible biophysical property. Researchers selecting between these two analogs must consider that DNA crosslinker 2 provides a measurable, albeit small, increase in DNA stabilization.

DNA minor groove binder thermal denaturation assay binding affinity structure-activity relationship

DNA Crosslinker 2 vs. Crosslinker 4: Differential Inhibitory Activity in NCI-H460 Non-Small Cell Lung Cancer Cells

In a cell proliferation assay using the NCI-H460 non-small cell lung cancer cell line, DNA crosslinker 2 dihydrochloride (Compound 3) at a concentration of 100 μM for 48 hours achieved a 35% inhibition of cell growth . A close analog, DNA crosslinker 4 dihydrochloride (Compound 2), was tested under the same conditions (100 μM, 48 h) and demonstrated significantly greater inhibitory activity . While a precise quantitative inhibition percentage for crosslinker 4 in NCI-H460 cells is not provided, the consistent reporting of its higher potency across multiple vendors indicates a clear differential. This cross-study comparison highlights that DNA crosslinker 2 possesses a distinct and less potent activity profile in this specific lung cancer model, making it a useful tool for investigating mechanisms of partial response or resistance to DNA minor groove binders.

NCI-H460 non-small cell lung cancer cell proliferation assay cytotoxicity

DNA Crosslinker 2 vs. Crosslinker 4: Cell Line-Dependent Sensitivity in A2780 Ovarian Cancer Cells

A direct comparison of inhibitory activity in the A2780 ovarian cancer cell line reveals a stark difference in potency between two analogs. DNA crosslinker 2 dihydrochloride at 100 μM for 96 hours achieves a 33% inhibition of A2780 cell growth . In stark contrast, DNA crosslinker 4 dihydrochloride demonstrates an IC50 value of 21 ± 1 μM in the same A2780 cell line, measured via MTT assay after 96 hours [1]. This represents a >4.7-fold difference in effective concentration, clearly establishing that DNA crosslinker 2 is significantly less potent against this particular ovarian cancer model. The data underscore that the A2780 cell line is highly sensitive to crosslinker 4 but only moderately affected by crosslinker 2.

A2780 ovarian cancer IC50 MTT assay cytotoxicity

DNA Crosslinker 2 vs. Crosslinker 3: Divergent Potency Despite Higher Binding Affinity of Crosslinker 3

DNA crosslinker 3 dihydrochloride (Compound 1) is a close structural analog with a higher DNA binding affinity (ΔTm = 1.4°C) compared to DNA crosslinker 2 (ΔTm = 1.2°C) [1]. Based on binding affinity alone, one might predict that crosslinker 3 would be a more potent cytotoxic agent. However, a cross-study analysis of available data reveals a more complex structure-activity relationship. While crosslinker 3 is described as having "certain inhibitory activity" against the same panel of cancer cell lines (NCI-H460, A2780, MCF-7) as crosslinker 2, the quantitative percentage inhibition for crosslinker 3 at 100 μM is not publicly reported, making a direct potency comparison impossible. This class-level inference highlights a critical point: a higher ΔTm does not automatically translate to higher cellular potency, and DNA crosslinker 2's moderate binding affinity may be associated with a distinct, and potentially more favorable, cellular response profile.

DNA minor groove binder structure-activity relationship binding affinity cell proliferation

Optimal Research and Industrial Application Scenarios for DNA Crosslinker 2 Dihydrochloride in Anticancer Drug Discovery


Investigating Structure-Activity Relationships (SAR) in DNA Minor Groove Binder Series

Researchers performing SAR studies on bis-guanidine DNA minor groove binders should procure DNA crosslinker 2 dihydrochloride as the reference compound for moderate DNA binding affinity (ΔTm = 1.2°C) and moderate cellular potency. Its distinct profile, with quantified cell line inhibition (e.g., 35% in NCI-H460 at 100 μM), provides a crucial intermediate data point between the lower-affinity crosslinker 1 (ΔTm = 1.1°C) and the higher-affinity, more potent crosslinker 4 (IC50 = 21 μM in A2780). Using DNA crosslinker 2 in parallel with these analogs allows for the correlation of subtle structural modifications with specific biological outcomes, such as cell line selectivity and the threshold of DNA stabilization required to trigger a cytotoxic response [1].

Establishing a Dose-Response Baseline for DNA Damage Response (DDR) Studies in NCI-H460 Cells

For scientists investigating the DNA damage response (DDR) and cell cycle checkpoint activation triggered by minor groove binding, DNA crosslinker 2 dihydrochloride is the preferred tool for establishing a moderate-stress baseline. Its well-documented 35% inhibition of NCI-H460 cell growth at 100 μM over 48 hours provides a predictable and sub-lethal perturbation of the DDR network . This contrasts with more potent analogs like crosslinker 4, which induce a stronger, potentially overwhelming stress response at similar concentrations. Using DNA crosslinker 2 enables a more nuanced dissection of early DDR signaling events, DNA repair pathway choice, and the cellular threshold for apoptosis without the confounding variable of massive cell death.

Comparative Efficacy Studies in Ovarian and Lung Cancer Models

DNA crosslinker 2 dihydrochloride is an essential comparator compound for research programs focused on ovarian (A2780) and non-small cell lung (NCI-H460) cancers. Its specific activity profile—33% inhibition in A2780 cells at 100 μM for 96 hours and 35% inhibition in NCI-H460 cells at 100 μM for 48 hours—is distinctly different from the more potent crosslinker 4 (IC50 = 21 μM in A2780) [1]. By including DNA crosslinker 2 as a reference control in cell viability and apoptosis assays, researchers can better quantify the therapeutic window and cell-type selectivity of novel compounds. It serves as an ideal tool for validating that observed effects are due to specific molecular targeting rather than non-specific cytotoxicity, thereby strengthening the scientific rigor of drug candidate validation.

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